molecular formula C10H13N4Na3O12P2 B13796317 Inosine-5,-diphosphate disodium salt

Inosine-5,-diphosphate disodium salt

Cat. No.: B13796317
M. Wt: 512.15 g/mol
InChI Key: NXYWEBMWTONTES-KWIZKVQNSA-K
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Description

Inosine-5’-diphosphate trisodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of inosine diphosphate, which is involved in energy transfer and signal transduction within cells. The compound has the molecular formula C10H11N4Na3O11P2 and a molecular weight of 494.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized through the phosphorylation of inosine monophosphate. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the diphosphate .

Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce inosine monophosphate, which is then chemically phosphorylated to produce the diphosphate form. The final product is purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inosine-5’-diphosphate trisodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleotidases and other enzymes involved in nucleotide metabolism.

    Biology: It serves as a precursor in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology experiments.

    Medicine: The compound is investigated for its potential therapeutic effects in treating metabolic disorders and as a component in drug formulations.

    Industry: It is used in the production of nucleotide-based supplements and as a flavor enhancer in the food industry.

Mechanism of Action

Inosine-5’-diphosphate trisodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes such as nucleotidases, which catalyze the hydrolysis of nucleotides. The compound also plays a role in signal transduction by acting as a secondary messenger in cellular processes. Its molecular targets include enzymes involved in nucleotide metabolism and receptors that mediate cellular responses .

Comparison with Similar Compounds

Uniqueness: Inosine-5’-diphosphate trisodium salt is unique due to its specific role in energy transfer and signal transduction. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in various metabolic pathways, making it a versatile compound in biochemical research .

Properties

Molecular Formula

C10H13N4Na3O12P2

Molecular Weight

512.15 g/mol

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate;hydrate

InChI

InChI=1S/C10H14N4O11P2.3Na.H2O/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;;1H2/q;3*+1;/p-3/t4-,6-,7-,10-;;;;/m1..../s1

InChI Key

NXYWEBMWTONTES-KWIZKVQNSA-K

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

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